

3-Bromo-4-fluoroaniline molecular weight

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Compound of Interest

Compound Name: 3-Bromo-4-fluoroaniline

Cat. No.: B1273062

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An In-Depth Technical Guide to **3-Bromo-4-fluoroaniline**: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

3-Bromo-4-fluoroaniline is a halogenated aromatic amine that has emerged as a pivotal structural motif and versatile building block in the fields of medicinal chemistry, agrochemical science, and materials research. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the aniline core, imparts a desirable combination of reactivity and physicochemical properties. The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the fluorine atom critically modulates properties such as lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive overview of **3-Bromo-4-fluoroaniline**, detailing its core physicochemical properties, a robust and validated synthetic protocol, and an exploration of its strategic application in the design and development of novel chemical entities. Authored from the perspective of a Senior Application Scientist, this document emphasizes the mechanistic rationale behind experimental choices and provides actionable insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Characteristics

3-Bromo-4-fluoroaniline is a substituted aniline distinguished by its specific halogenation pattern. Understanding its fundamental properties is the first step in leveraging its capabilities

as a chemical intermediate. The compound typically appears as a light yellow crystalline solid.

[\[1\]](#)[\[2\]](#)

The precise molecular weight and other key identifiers are crucial for stoichiometric calculations, analytical characterization, and regulatory documentation. A summary of these essential properties is presented below.

Property	Value	Source(s)
Molecular Weight	190.01 g/mol	[3]
Exact Mass	188.95894 g/mol	[3] [4]
Molecular Formula	C ₆ H ₅ BrFN	[3] [4] [5]
CAS Number	656-64-4	[3] [5] [6]
IUPAC Name	3-bromo-4-fluoroaniline	[3] [6]
Melting Point	34 - 36 °C	[2]
Boiling Point	235 °C	[2] [7]
Appearance	Light yellow crystals or powder	[1] [2]
Solubility	Insoluble in water	[7] [8]

Spectroscopic data is available for structural confirmation, with Fourier-transform infrared (FTIR) and Raman spectra being well-documented.[\[4\]](#)

Synthesis of 3-Bromo-4-fluoroaniline: A Validated Protocol

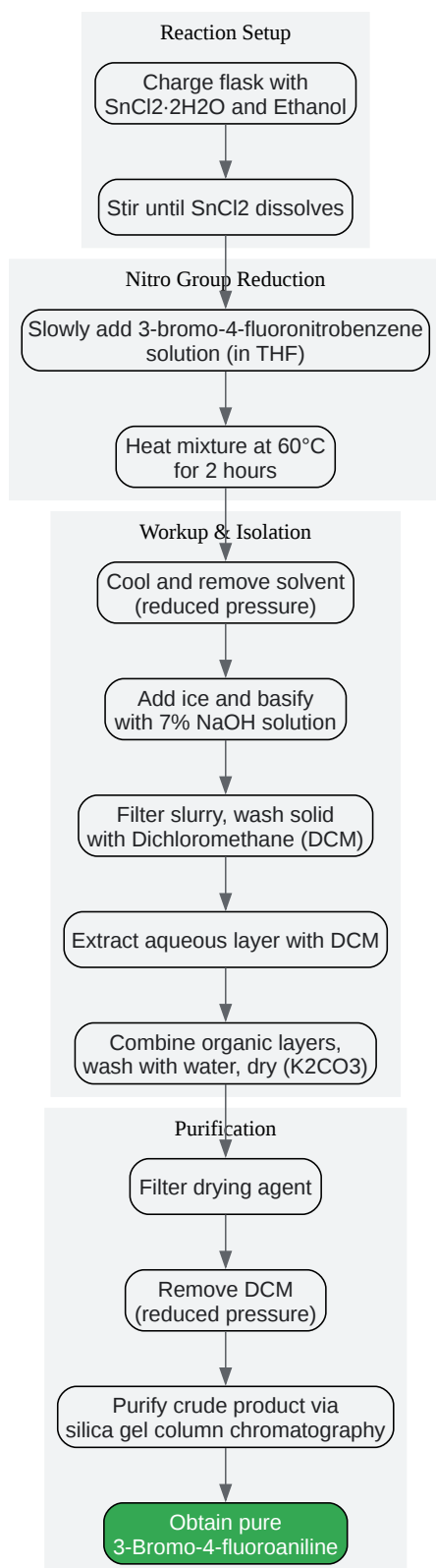
The most common and reliable method for the laboratory-scale synthesis of **3-Bromo-4-fluoroaniline** is the reduction of its nitro precursor, 3-bromo-4-fluoronitrobenzene. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is the reagent of choice for this transformation.

Mechanistic Rationale and Experimental Design

The selection of SnCl_2 as the reducing agent is a deliberate choice rooted in its chemoselectivity. It is highly effective for the reduction of aromatic nitro groups to amines while being compatible with sensitive functional groups, including aryl halides like bromine and fluorine. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, with the acidic medium (provided by the solvent and the Lewis acidity of the tin salt) facilitating the protonation of intermediates. The reaction is typically performed in a protic solvent like ethanol to serve as a proton source.^{[1][7]} The subsequent workup with a base (e.g., sodium hydroxide) is critical to neutralize the acidic reaction mixture and deprotonate the anilinium salt to the free aniline, which can then be extracted into an organic solvent.^{[1][7]}

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.



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Caption: Workflow for the synthesis of **3-Bromo-4-fluoroaniline**.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from established procedures.^{[1][7]}

- **Reaction Setup:** In a 2L four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 466.9 g (2.07 mol) of tin(II) chloride dihydrate and 760 mL of ethanol. Stir the mixture at room temperature until the tin salt is completely dissolved.
- **Addition of Nitro Compound:** Slowly add a solution of 102.7 g (0.466 mol) of 3-bromo-4-fluoronitrobenzene in 760 mL of tetrahydrofuran (THF) dropwise to the stirred tin chloride solution.
- **Reaction:** After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature with continuous stirring for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Solvent Removal:** Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol and THF by distillation under reduced pressure using a rotary evaporator.
- **Workup and Neutralization:** To the resulting residue, add 440 g of ice. Carefully adjust the pH to alkaline by slowly adding approximately 1580 mL of a 7% aqueous sodium hydroxide solution. This will precipitate tin salts.
- **Extraction:** Separate the resulting slurry by filtration. Wash the solid residue thoroughly with 600 mL of dichloromethane (DCM). Combine the filtrates, separate the organic layer, and extract the aqueous layer again with 600 mL of DCM.
- **Washing and Drying:** Combine all the DCM layers and wash them with 600 mL of water. Dry the organic layer over anhydrous potassium carbonate.
- **Purification:** Remove the potassium carbonate by filtration. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by silica gel column chromatography, using toluene as the eluent, to afford pure **3-bromo-4-fluoroaniline**. The expected yield is approximately 61.7%.^[7]

Strategic Applications in Drug Discovery

Halogenated anilines are privileged scaffolds in medicinal chemistry. The specific substitution pattern of **3-Bromo-4-fluoroaniline** makes it a particularly valuable building block for synthesizing active pharmaceutical ingredients (APIs) and agrochemicals.[1][7]

- **Role of the Fluorine Atom:** The strategic incorporation of fluorine is a well-established tactic in drug design. The high electronegativity of the fluorine atom can alter the acidity (pKa) of the nearby amine group, influence molecular conformation, and enhance binding affinity to target proteins through favorable electrostatic interactions. Furthermore, the C-F bond is exceptionally stable, which can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile (e.g., increasing metabolic stability and half-life) of a drug candidate.
- **Role of the Bromine Atom:** The bromine atom serves as a key reactive handle. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, a prime participant in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the efficient and modular construction of complex molecular architectures by forming new C-C, C-N, or C-O bonds at the 3-position.

Hypothetical Drug Synthesis Pathway

The diagram below illustrates a hypothetical pathway where **3-Bromo-4-fluoroaniline** is used as a starting material to build a more complex, drug-like molecule, such as a kinase inhibitor.



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Caption: Use of **3-Bromo-4-fluoroaniline** in a synthetic route.

This modular approach, enabled by the distinct reactivity of the bromine and amine groups, allows for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of **3-Bromo-4-fluoroaniline** is paramount to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard Classification

Hazard Code(s)	Statement	Source(s)
H302/H312/H332	Harmful if swallowed, in contact with skin or if inhaled	[9]
H315	Causes skin irritation	[3][9]
H319	Causes serious eye irritation	[3][9]

Recommended Safety Protocols

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]
- Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][9]
- Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[2][10]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]
 - Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. Do not induce vomiting.[2][9]

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][10]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[7]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][9]

Conclusion

3-Bromo-4-fluoroaniline is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its well-defined physicochemical properties, reliable synthetic route, and dual-functional nature—offering both metabolic stability from its fluorine atom and synthetic versatility from its bromine atom—make it an indispensable component in the modern chemist's toolbox. For researchers in drug development and agrochemical innovation, a thorough understanding of this compound's reactivity and safe handling procedures is essential for unlocking its full potential to build the next generation of high-value molecules.

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